molecular formula C16H20O4 B14776347 2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid

2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid

Cat. No.: B14776347
M. Wt: 276.33 g/mol
InChI Key: YDLPEYDBEHTEBJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid: is an organic compound that features a cyclopentyl group, a phenylmethoxy group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylmethanol in the presence of a strong acid catalyst to form the phenylmethoxy group. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid derivatives.

    Reduction: Formation of cyclopentyl-4-hydroxy-4-phenylmethoxybutanoic acid.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenylbutanoic acid: Similar structure but lacks the cyclopentyl group.

    2-Cyclopentyl-4-oxo-4-phenylbutanoic acid: Similar structure but lacks the phenylmethoxy group.

    4-Oxo-4-phenylmethoxybutanoic acid: Similar structure but lacks the cyclopentyl group.

Uniqueness

2-Cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid is unique due to the presence of both the cyclopentyl and phenylmethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)

InChI Key

YDLPEYDBEHTEBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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